molecular formula C23H17N3O B11963824 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol CAS No. 2653-78-3

1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol

Cat. No.: B11963824
CAS No.: 2653-78-3
M. Wt: 351.4 g/mol
InChI Key: LLHTVCHNLOWMLO-UHFFFAOYSA-N
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Description

1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is an organic compound known for its vibrant color and complex structure. It is a derivative of naphthol and contains both azo and imine functional groups, making it a compound of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under basic conditions to form the azo compound.

    Imine Formation: The final step involves the condensation of the azo compound with an aldehyde to form the imine linkage.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted naphthols, quinones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and pigment due to its vibrant color and stability.

    Biology: The compound is used in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins and nucleic acids, leading to changes in their structure and function.

    Pathways Involved: It can affect signaling pathways by altering the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol is similar to other azo compounds such as methyl orange and Congo red.
  • Thiols and imidazoles are also structurally related due to the presence of heteroatoms and aromatic rings.

Uniqueness:

  • The presence of both azo and imine groups in this compound makes it unique in its reactivity and applications.
  • Its ability to undergo multiple types of chemical reactions and its vibrant color make it a valuable compound in various fields.

Properties

CAS No.

2653-78-3

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[(4-phenyldiazenylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C23H17N3O/c27-23-15-10-17-6-4-5-9-21(17)22(23)16-24-18-11-13-20(14-12-18)26-25-19-7-2-1-3-8-19/h1-16,27H

InChI Key

LLHTVCHNLOWMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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